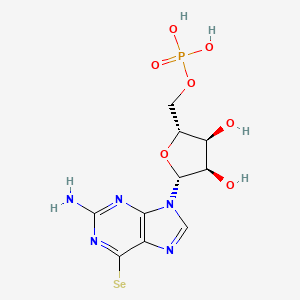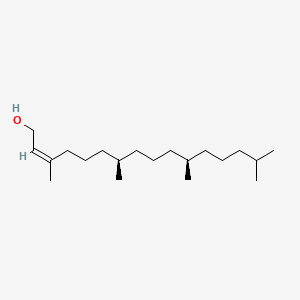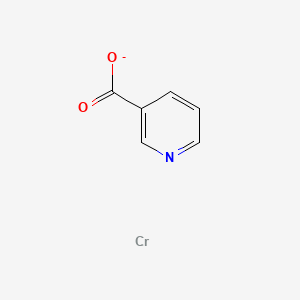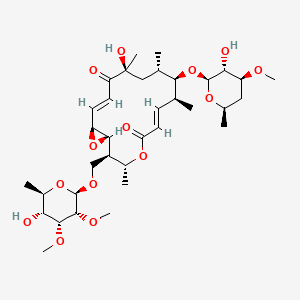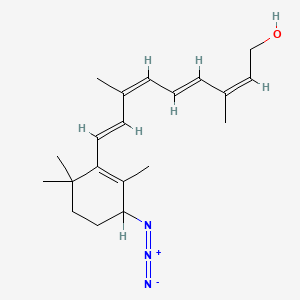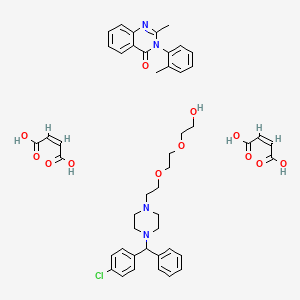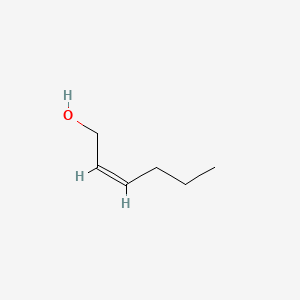
シス-2-ヘキセン-1-オール
概要
説明
cis-2-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive green, leafy odor and is commonly found in various plants and fruits. It is widely used in the flavor and fragrance industry due to its pleasant aroma.
科学的研究の応用
cis-2-Hexen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant signaling and defense mechanisms. It is known to act as a green leaf volatile (GLV) that can attract predatory insects to plants under herbivore attack.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry: cis-2-Hexen-1-ol is widely used in the flavor and fragrance industry to impart a fresh, green aroma to products such as perfumes, cosmetics, and food items.
作用機序
Target of Action
cis-2-Hexen-1-ol is a green leaf volatile (GLV) that is commonly found in herbaceous plants and angiosperm trees . It is known to disrupt the response of conifer-infesting ambrosia beetles to the host pheromone and kairomones . Therefore, its primary targets can be considered as the olfactory receptors of these insects.
Mode of Action
It is known that in combination with other glvs, cis-2-hexen-1-ol may disrupt the response of conifer-infesting ambrosia beetle to the host pheromone and kairomones . This suggests that it may interfere with the chemical signaling pathways of these insects, potentially by binding to or otherwise interacting with their olfactory receptors.
Result of Action
The primary result of the action of cis-2-Hexen-1-ol is the disruption of the olfactory responses of certain insects, such as the conifer-infesting ambrosia beetle . This can make it a promising candidate for the development of log protectants against these beetles .
Action Environment
The action of cis-2-Hexen-1-ol is likely to be influenced by environmental factors such as temperature, humidity, and the presence of other volatile compounds. For instance, its volatility and therefore its ability to be inhaled by target organisms may be affected by temperature and humidity. Additionally, its efficacy may be influenced by the presence of other GLVs or volatile compounds in the environment .
Safety and Hazards
将来の方向性
“Cis-2-Hexen-1-ol” is a promising candidate for the development of log protectants against ambrosia beetles . It is also used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Relevant Papers
A paper titled “Polysaccharide-Stabilized PdAg Nanocatalysts for Hydrogenation of 2-Hexyn-1-ol” discusses the use of cis-2-Hexen-1-ol in the hydrogenation process .
生化学分析
Biochemical Properties
cis-2-Hexen-1-ol: is involved in several biochemical reactions, particularly in plants. It is a green leaf volatile that is released in response to mechanical injury or herbivore attack. This compound interacts with various enzymes and proteins, including lipoxygenases and hydroperoxide lyases, which are involved in the biosynthesis of green leaf volatiles. The interaction of cis-2-Hexen-1-ol with these enzymes leads to the production of other volatile compounds that contribute to the plant’s defense mechanisms .
Cellular Effects
The effects of cis-2-Hexen-1-ol on cellular processes are diverse. In plants, it influences cell signaling pathways related to defense responses. This compound can induce the expression of genes involved in the production of defensive proteins and secondary metabolites. Additionally, cis-2-Hexen-1-ol affects cellular metabolism by altering the levels of various metabolites involved in the plant’s response to stress .
Molecular Mechanism
At the molecular level, cis-2-Hexen-1-ol exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in the biosynthesis of volatile organic compounds. For example, cis-2-Hexen-1-ol can bind to lipoxygenases, leading to the production of hydroperoxides, which are further converted into other volatile compounds. This compound also influences gene expression by activating transcription factors that regulate the expression of defense-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2-Hexen-1-ol can change over time. This compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that cis-2-Hexen-1-ol can have sustained effects on cellular function, including the continuous induction of defense-related genes and the production of secondary metabolites. Its stability and effectiveness can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of cis-2-Hexen-1-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the expression of antioxidant enzymes and reducing oxidative stress. At high doses, cis-2-Hexen-1-ol can be toxic and cause adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
cis-2-Hexen-1-ol: is involved in several metabolic pathways, particularly in plants. It is produced through the lipoxygenase pathway, where it is synthesized from fatty acids. This compound interacts with enzymes such as lipoxygenases and hydroperoxide lyases, which catalyze the formation of green leaf volatilescis-2-Hexen-1-ol can also affect metabolic flux by altering the levels of metabolites involved in the plant’s defense response .
Transport and Distribution
Within cells and tissues, cis-2-Hexen-1-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement. This compound can accumulate in specific tissues, such as leaves, where it plays a role in the plant’s defense mechanisms. The localization and accumulation of cis-2-Hexen-1-ol can influence its effectiveness in inducing defense responses .
Subcellular Localization
The subcellular localization of cis-2-Hexen-1-ol is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, chloroplasts, and vacuoles. Targeting signals and post-translational modifications can direct cis-2-Hexen-1-ol to specific organelles, where it exerts its effects. For example, in chloroplasts, cis-2-Hexen-1-ol can participate in the biosynthesis of volatile organic compounds involved in plant defense .
準備方法
Synthetic Routes and Reaction Conditions:
-
Hydroboration-Oxidation of 1-Hexyne: One common method for synthesizing cis-2-Hexen-1-ol involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds as follows:
Step 1: Hydroboration of 1-hexyne with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding organoborane intermediate.
Step 2: Oxidation of the organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base (such as sodium hydroxide, NaOH) to yield cis-2-Hexen-1-ol.
-
Reduction of cis-2-Hexenal: Another method involves the reduction of cis-2-hexenal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, cis-2-Hexen-1-ol is often produced through the hydrolysis of cis-2-hexenyl acetate, which is obtained by the esterification of cis-2-hexen-1-ol with acetic acid. The hydrolysis reaction is typically carried out under acidic or basic conditions to yield the desired alcohol.
化学反応の分析
Types of Reactions:
Oxidation: cis-2-Hexen-1-ol can undergo oxidation reactions to form cis-2-hexenal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to hexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: cis-2-Hexen-1-ol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with acetic anhydride (CH3CO)2O can yield cis-2-hexenyl acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride (CH3CO)2O
Major Products Formed:
Oxidation: cis-2-Hexenal
Reduction: Hexanol
Substitution: cis-2-Hexenyl acetate
類似化合物との比較
cis-2-Hexen-1-ol can be compared with other similar compounds such as:
cis-3-Hexen-1-ol:
trans-2-Hexen-1-ol: This isomer has the same molecular formula but differs in the configuration of the double bond, resulting in different chemical and sensory properties.
Hexanol: A saturated alcohol with no double bonds, it has a less intense odor compared to cis-2-Hexen-1-ol.
Uniqueness: cis-2-Hexen-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and sensory properties. Its role as a green leaf volatile makes it particularly important in plant biology and ecological studies.
特性
IUPAC Name |
(Z)-hex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHRLHTBGRGOT-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883610 | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green aroma | |
| Record name | (Z)-2-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | (Z)-2-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.853 | |
| Record name | (Z)-2-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
928-94-9 | |
| Record name | cis-2-Hexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-hex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXEN-1-OL, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871TEL510E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cis-2-Hexen-1-ol known for?
A1: cis-2-Hexen-1-ol is a volatile organic compound belonging to a group called "green leaf volatiles" (GLVs). These compounds are released by plants in response to stress, damage, or as part of their normal scent profile. [, ]
Q2: How do insects perceive cis-2-Hexen-1-ol?
A2: Research suggests that insects, such as the boll weevil (Anthonomus grandis) and the Colorado beetle (Leptinotarsa decemlineata), can detect cis-2-Hexen-1-ol and other GLVs using their olfactory receptors. [, ] These compounds can either attract or repel insects depending on the species and context.
Q3: Can cis-2-Hexen-1-ol influence insect behavior?
A3: Yes, studies have shown that cis-2-Hexen-1-ol can modify insect behavior. For instance, in boll weevils, cis-2-Hexen-1-ol can enhance the attractiveness of pheromone traps. [] Conversely, in some cases, cis-2-Hexen-1-ol might act as a repellent for certain insect species. []
Q4: How does the structure of cis-2-Hexen-1-ol relate to its activity?
A4: While the specific structural features responsible for attracting or repelling different insect species are still under investigation, it's understood that the presence of the hydroxyl group (-OH) and the double bond in the cis configuration are crucial for its biological activity. [] The length of the carbon chain also plays a role, with six-carbon GLVs often being more active than their shorter or longer counterparts. [, ]
Q5: Is cis-2-Hexen-1-ol found in any specific plant species?
A5: Yes, cis-2-Hexen-1-ol has been identified in the volatile profile of various plants, including soybeans (Glycine max) and grapevines (Vitis vinifera), specifically the Cabernet Sauvignon variety. [, ] Its presence contributes to the overall aroma profile of these plants and can play a role in attracting pollinators or deterring herbivores.
Q6: What is the molecular formula and weight of cis-2-Hexen-1-ol?
A6: The molecular formula of cis-2-Hexen-1-ol is C6H12O, and its molecular weight is 100.16 g/mol. []
Q7: Are there any deuterium-labeled versions of cis-2-Hexen-1-ol available?
A7: Yes, researchers have synthesized deuterium-labeled versions of cis-2-Hexen-1-ol, such as cis-2-hexen-1-ol-6,6,6-2H3. These labeled compounds are valuable tools for metabolic studies and tracing the fate of cis-2-Hexen-1-ol in biological systems. []
Q8: How does cis-2-Hexen-1-ol react in the atmosphere?
A8: cis-2-Hexen-1-ol, like other GLVs, is susceptible to oxidation in the atmosphere by hydroxyl (•OH), sulfate (SO4•–), and nitrate (NO3•) radicals. [] These reactions can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate change.
Q9: How do the rates of atmospheric reactions of cis-2-Hexen-1-ol compare in the gas phase versus the aqueous phase?
A9: Studies have shown that the aqueous-phase reactions of cis-2-Hexen-1-ol with atmospheric radicals are generally faster than their gas-phase counterparts. [] This highlights the importance of understanding the fate of GLVs in atmospheric water, such as clouds, fog, and rain, where they can contribute to SOA formation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)



